REACTION_CXSMILES
|
OS(C(F)(F)F)(=O)=O.C1([Si](C2C=CC=CC=2)(C)C)C=CC=CC=1.C(N(C(C)C)CC)(C)C.[F:33][C:34]1[CH:39]=[CH:38][C:37]([C:40](=[O:42])[CH3:41])=[CH:36][CH:35]=1.[C:43]([C:45]1[CH:46]=[C:47]([CH:50]=[CH:51][CH:52]=1)[CH:48]=O)#[N:44].C(=O)(O)[O-].[Na+]>ClCCl>[F:33][C:34]1[CH:39]=[CH:38][C:37]([C:40](=[O:42])[CH:41]=[CH:48][C:47]2[CH:46]=[C:45]([CH:52]=[CH:51][CH:50]=2)[C:43]#[N:44])=[CH:36][CH:35]=1 |f:5.6|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Si](C)(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred for another hour
|
Type
|
STIRRING
|
Details
|
After the reaction mixture is stirred 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(C=CC=1C=C(C#N)C=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |